molecular formula C10H10N2O2 B2433457 6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one CAS No. 39499-60-0

6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one

Cat. No.: B2433457
CAS No.: 39499-60-0
M. Wt: 190.202
InChI Key: ODMBJAQJBFQMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one is a heterocyclic compound that features a pyridazinone ring fused with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization to yield the desired pyridazinone compound. The reaction is usually carried out in the presence of a catalyst such as acetic acid and under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxyphenyl group with a pyridazinone ring allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields .

Biological Activity

6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one is a heterocyclic compound characterized by its pyridazinone ring and a hydroxyphenyl substituent. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 190.2 g/mol
  • CAS Number : 39499-60-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by Wang et al. highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results indicate that the compound could serve as a lead molecule for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been explored in vitro. In a study examining its effects on human cancer cell lines (e.g., HeLa and MCF-7), it was found to induce apoptosis and inhibit cell proliferation.

The proposed mechanism involves the compound's ability to interact with cellular receptors and enzymes that regulate cell cycle progression and apoptosis. This interaction may lead to increased reactive oxygen species (ROS) production, triggering cell death pathways.

Enzyme Inhibition Studies

This compound has been investigated for its enzyme inhibitory properties. Notably, it has shown activity against:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes may contribute to its anti-inflammatory effects.
  • Aldose Reductase : This inhibition indicates potential benefits in managing diabetic complications.

Case Studies

  • Antimicrobial Efficacy Study :
    • Researchers evaluated the compound's efficacy against various pathogens using disk diffusion methods.
    • Results indicated that the compound had a concentration-dependent effect on microbial growth.
  • Cancer Cell Line Study :
    • A series of experiments were conducted on HeLa cells treated with varying concentrations of the compound.
    • Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of this compound.

Properties

IUPAC Name

3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)12-11-8/h1-4,13H,5-6H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMBJAQJBFQMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrazine hydrate (1.2 ml) was added to a stirred suspension of 3-(2-hydroxybenzoyl)propionic acid (3.1 g) in water (20 ml), and the mixture was heated under reflux for 3/4 hour. The mixture was diluted with an equal volume of water, allowed to cool, and filtered to give 6-(2-hydroxyphenyl)-4,5-dihydro-3(2H)pyridazinone (2.6 g) m.p. 211°-212°.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.